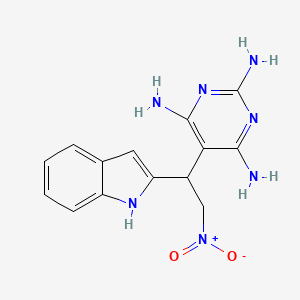
Antiparasitic agent-20
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antiparasitic Agent-20 is a broad-spectrum antiparasitic compound known for its efficacy against various parasitic infections, including those caused by Trypanosoma brucei and Trypanosoma cruzi . This compound has shown promising results in inhibiting the growth of these parasites, making it a valuable candidate in the fight against parasitic diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antiparasitic Agent-20 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves the use of industrial-grade equipment and adherence to stringent quality control measures to ensure the purity and efficacy of the final product. The process may also include purification steps such as crystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions: Antiparasitic Agent-20 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Antiparasitic Agent-20 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antiparasitic activity and to develop new synthetic methodologies.
Biology: Employed in research to understand the biology of parasitic infections and to identify potential targets for drug development.
Medicine: Investigated for its potential use in treating parasitic diseases, particularly those caused by Trypanosoma species.
Industry: Utilized in the development of new antiparasitic formulations and as a reference standard in quality control processes.
Mechanism of Action
The mechanism of action of Antiparasitic Agent-20 involves the inhibition of key enzymes and pathways essential for the survival of parasites. It targets enzymes such as trypanothione reductase, which is crucial for maintaining the redox balance in parasites . By inhibiting this enzyme, this compound disrupts the redox homeostasis, leading to the accumulation of toxic reactive oxygen species and ultimately causing parasite death.
Comparison with Similar Compounds
Antiparasitic Agent-20 is unique in its broad-spectrum activity and high efficacy against Trypanosoma species. Similar compounds include:
Hydroxychloroquine: An antimalarial drug with some antiparasitic activity.
Doxycycline: A broad-spectrum antibiotic with antiparasitic properties.
Metronidazole: A nitroimidazole derivative with antiprotozoal and antibacterial activities.
Compared to these compounds, this compound exhibits higher potency and a broader spectrum of activity, making it a valuable addition to the arsenal of antiparasitic agents.
Properties
Molecular Formula |
C14H15N7O2 |
|---|---|
Molecular Weight |
313.31 g/mol |
IUPAC Name |
5-[1-(1H-indol-2-yl)-2-nitroethyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H15N7O2/c15-12-11(13(16)20-14(17)19-12)8(6-21(22)23)10-5-7-3-1-2-4-9(7)18-10/h1-5,8,18H,6H2,(H6,15,16,17,19,20) |
InChI Key |
WRUUFSJPNRNMNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(C[N+](=O)[O-])C3=C(N=C(N=C3N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















